1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride
Description
1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride is a urea derivative featuring a piperidine ring substituted with a 3-nitrophenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active urea-based inhibitors, particularly those targeting enzymes or receptors requiring aromatic and basic moieties for binding.
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3.ClH/c17-12(14-9-4-6-13-7-5-9)15-10-2-1-3-11(8-10)16(18)19;/h1-3,8-9,13H,4-7H2,(H2,14,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKWWTWACCSOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride typically involves the reaction of 3-nitroaniline with 4-piperidone hydrochloride in the presence of a coupling agent such as carbonyldiimidazole. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents like bromine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(3-Aminophenyl)-3-(piperidin-4-yl)ureahydrochloride.
Substitution: Formation of halogenated derivatives or further nitrated products.
Scientific Research Applications
Scientific Research Applications
1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride has diverse applications in scientific research, detailed below:
Chemistry
- Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
- Biochemical Probes: Investigated for its ability to study enzyme interactions due to its electrophilic character, which allows it to participate in electron transfer reactions.
- CXCR3 Antagonism: Derivatives have shown potential as small-molecule antagonists for the CXCR3 receptor, involved in immune responses. One derivative exhibited an IC50 of 16 nM in functional assays, indicating potent activity against CXCR3 .
Medicine
- Therapeutic Properties: Explored for anti-inflammatory and anticancer activities. Studies suggest that the compound may modulate enzyme activity or receptor functions, leading to therapeutic effects .
Industry
- Development of Specialty Chemicals: Utilized in creating specialty chemicals and materials due to its unique chemical properties.
Case Studies and Research Findings
-
Anticancer Activity:
A study evaluated compounds related to this compound against various human cancer cell lines. The results indicated promising antiproliferative activity, particularly against melanoma and renal cancer cell lines . -
Pharmacokinetic Studies:
Research on structurally similar compounds highlights improvements in pharmacokinetic parameters when polar moieties are incorporated into their structure. This suggests that modifications can enhance water solubility and oral bioavailability while retaining potency .
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl group may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromophenyl Analogs
a) 1-(4-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride
- Molecular Formula : C₁₂H₁₇BrClN₃O
- Molecular Weight : 334.64 g/mol
- CAS : 1233955-50-4
- Key Differences : The 4-bromo substituent is electron-withdrawing but less polar than the nitro group. This may reduce binding affinity in targets sensitive to nitro-group interactions (e.g., nitroreductases).
b) 1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride
- Molecular Formula : C₁₂H₁₇BrClN₃O
- Molecular Weight : 334.64 g/mol
- CAS : 1233958-24-1
- Key Differences : The bromine at the meta position mimics the nitro group’s spatial arrangement but lacks redox activity. This analog could serve as a control in studies evaluating nitro-specific effects .
Comparison Table: Bromophenyl vs. Nitrophenyl Derivatives
| Property | 1-(3-Nitrophenyl) Derivative | 1-(4-Bromophenyl) Derivative | 1-(3-Bromophenyl) Derivative |
|---|---|---|---|
| Substituent | -NO₂ (meta) | -Br (para) | -Br (meta) |
| Molecular Weight | 322.18 g/mol | 334.64 g/mol | 334.64 g/mol |
| Electron Effect | Strongly withdrawing | Moderately withdrawing | Moderately withdrawing |
| Commercial Availability | Available (CymitQuimica) | Discontinued (Biosynth) | Limited (CAS 1233958-24-1) |
Piperidine-Based Ureas with Heterocyclic Modifications
a) 1-{1-{3-[(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propanoyl}piperidin-4-yl}-3-[4-(trifluoromethoxy)phenyl]urea (12a)
- Key Differences: Incorporates a tetrahydroacridine moiety linked via a propanoyl spacer. Reported as a dual inhibitor with in vivo proof-of-concept, suggesting higher therapeutic relevance .
b) 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride
Pharmacological Context: Piperidinyl Indoles and Sulfonamides
Compounds like DMPI and CDFII (piperidinyl indoles) share the piperidine core but diverge in functional groups. For example:
- DMPI : 3-{1-[(2,3-Dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole
- CDFII : 2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole
These analogs exhibit synergy with carbapenems against MRSA, highlighting the piperidine scaffold’s versatility in antimicrobial design. However, the nitrophenyl-urea derivative’s mechanism likely differs due to the absence of indole or fluoro substituents .
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The nitro group’s role in target binding versus bromine or methyl substituents remains underexplored.
- Synthesis Challenges : Discontinuation of bromophenyl analogs suggests synthetic complexity or stability issues, warranting optimization studies .
- Biological Data: Limited evidence on the nitrophenyl derivative’s efficacy compared to clinical-stage analogs like compound 12a .
Biological Activity
1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride is a chemical compound that has gained attention in various fields of scientific research due to its potential biological activities. This compound features a piperidine ring linked to a urea moiety and a nitrophenyl group, contributing to its unique chemical properties. The presence of the nitro group enhances its electrophilic character, making it a candidate for various biochemical interactions.
- Molecular Formula : C12H17ClN4O3
- Molecular Weight : 300.74 g/mol
- CAS Number : 1233952-55-0
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl group may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Interaction with Biological Targets
- CXCR3 Antagonism : Research indicates that derivatives of this compound have been evaluated as small-molecule antagonists for the CXCR3 receptor, which plays a role in immune responses and inflammation. For instance, one derivative exhibited an IC50 of 16 nM in functional assays, indicating potent antagonistic activity against CXCR3 .
- Electrophilic Character : The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to altered cellular signaling pathways.
Anticancer Research
This compound has shown potential in anticancer research. Some studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound can influence several biological processes:
- Inhibition of Cell Proliferation : Studies have shown that certain derivatives can inhibit cell proliferation in cancerous cells.
- Modulation of Immune Responses : By acting as a CXCR3 antagonist, it may modulate immune responses, which is critical in inflammatory diseases and cancer therapy.
Table of Biological Activity Findings
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves standard organic synthesis techniques starting from readily available precursors. SAR studies have identified key pharmacophoric elements that contribute to its biological activity, emphasizing the importance of both the piperidine and nitrophenyl groups in enhancing potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
